Ethyl cis-2-Aminocyclopentanecarboxylate
Overview
Description
Ethyl cis-2-Aminocyclopentanecarboxylate is a chemical compound with the molecular formula C8H15NO2 . It is also known by other names such as Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride .
Synthesis Analysis
The synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters . The process is carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis
The molecular structure of Ethyl cis-2-Aminocyclopentanecarboxylate is represented by the InChI stringInChI=1S/C8H15NO2.ClH/c1-2-11-8 (10)6-4-3-5-7 (6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
. The Canonical SMILES representation is CCOC (=O)C1CCCC1N.Cl
. Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl cis-2-Aminocyclopentanecarboxylate include a molecular weight of 157.21000, a density of 1.045g/cm3, and a boiling point of 213.4ºC at 760 mmHg .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl cis-2-Aminocyclopentanecarboxylate derivatives are used in the synthesis of novel compounds. For instance, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized by regio- and stereo-selective 1,3-dipolar cycloaddition, highlighting the compound's utility in creating new chemical entities (Nonn et al., 2011).
Preparation of Stereoisomeric Compounds
The compound serves as a precursor for the preparation of stereoisomeric ethyl 2-isothiocyanato-1-cyclopentanecarboxylates, demonstrating its role in stereochemistry (Palkó et al., 2000).
Role in Antibiotics
Ethyl cis-2-Aminocyclopentanecarboxylate is a component of the antibiotic amipurimycin, indicating its relevance in pharmaceuticals (Fülöp, 2001).
Enzymatic Catalysis
It is used in enzymatic catalysis studies, such as those involving Candida antarctica lipase B, showing its applicability in biochemical research (Forró et al., 2013).
Synthesis of Constrained Pentacin Derivatives
The compound is instrumental in the synthesis of multifunctionalized constrained pentacin derivatives, highlighting its versatility in organic synthesis (Coursindel et al., 2011).
Safety And Hazards
Ethyl cis-2-Aminocyclopentanecarboxylate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, never give anything by mouth to an unconscious person and consult a physician .
Future Directions
The future directions for Ethyl cis-2-Aminocyclopentanecarboxylate involve its use in green strategies for the preparation of enantiomeric 5–8-membered carbocyclic β-amino acid derivatives . These strategies involve the use of Candida antarctica lipase B-catalyzed hydrolysis in green organic media, under solvent-free and ball-milling conditions .
properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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